![molecular formula C21H16N4O B2675212 N,1,5-triphenyl-1H-1,2,3-triazole-4-carboxamide CAS No. 688317-87-5](/img/structure/B2675212.png)
N,1,5-triphenyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
“N,1,5-triphenyl-1H-1,2,3-triazole-4-carboxamide” is a type of triazole compound . Triazoles are a group of five-membered heterocyclic compounds containing two carbon atoms and three nitrogen atoms . They have gained increasing interest due to their potential for side chain variation .
Synthesis Analysis
Triazole compounds are commonly synthesized via copper (Cu) and ruthenium (Ru) catalyzed click reactions . This method allows for the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields .Molecular Structure Analysis
The molecular structure of triazole compounds is unique, facilitating the formation of a variety of non-covalent bonds with enzymes and receptors . This feature may be used to effect structural diversity when the monomers are inserted into various peptide sequences .Chemical Reactions Analysis
The chemical reactions involving triazole compounds are diverse and depend on the specific compound and conditions. For example, 1,4- and 1,5-disubstituted triazole amino acid monomers are easily prepared via Cu- and Ru-catalyzed click reactions .Scientific Research Applications
Medicinal Chemistry
1,2,3-Triazoles are used in medicinal chemistry for their inhibitory effects on certain proteins. For example, they have shown potent inhibition of the mesenchymal–epithelial transition factor (c-Met) protein kinase . They have also demonstrated GABA A allosteric modulating activity .
Fluorescent Probes
1,2,3-Triazoles have been used as fluorescent probes . Their unique chemical properties make them suitable for this application.
Structural Units of Polymers
1,2,3-Triazoles have been incorporated into polymers for use in solar cells . Their stability and unique structure make them ideal for this purpose.
Drug Discovery
1,2,3-Triazoles have found broad applications in drug discovery . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market like anticonvulsant drug Rufinamide, broad spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole and β-lactum antibiotic tazobactam .
Organic Synthesis
1,2,3-Triazoles are used in organic synthesis . They are part of essential building blocks like amino acids, nucleotides, etc.
Antimicrobial Efficacy
1,2,3-Triazole hybrids with amine-ester functionality have shown antimicrobial efficacy . They were synthesized using click reaction and evaluated using in vitro antimicrobial assay .
Mechanism of Action
Future Directions
properties
IUPAC Name |
N,1,5-triphenyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O/c26-21(22-17-12-6-2-7-13-17)19-20(16-10-4-1-5-11-16)25(24-23-19)18-14-8-3-9-15-18/h1-15H,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJULJPAGMSUKFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=NN2C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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